molecular formula C18H14N6OS B6416925 N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide CAS No. 1019105-52-2

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide

Cat. No.: B6416925
CAS No.: 1019105-52-2
M. Wt: 362.4 g/mol
InChI Key: RSSJMNKVALAQGC-UHFFFAOYSA-N
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Description

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazolyl-pyridazinyl intermediate, followed by its coupling with a thiophene-2-carboxamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl chains .

Scientific Research Applications

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-3-(trifluoromethyl)benzamide
  • N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide

Uniqueness

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide stands out due to its unique combination of pyrazole, pyridazine, and thiophene moieties. This structural arrangement imparts distinct electronic and steric properties, enhancing its potential biological activities and making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6OS/c25-18(15-3-1-12-26-15)21-14-6-4-13(5-7-14)20-16-8-9-17(23-22-16)24-11-2-10-19-24/h1-12H,(H,20,22)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSJMNKVALAQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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